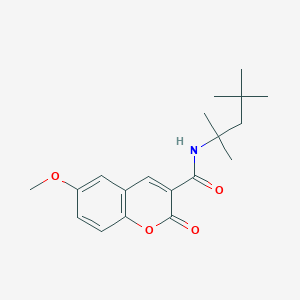
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, also known as Compound A, is a novel small molecule that has attracted significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Structural and Physical Properties
The structural characteristics of chromene derivatives, including 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, have been extensively studied. For example, Reis et al. (2013) examined the crystalline structure of similar chromene compounds, highlighting the anti-rotamer conformation and the trans- or cis-relationship between amide O atom and the O atom of the pyran ring, which could be relevant for understanding the physical properties and reactivity of this compound (Reis et al., 2013).
Fluorescence Properties
The fluorescence properties of chromene derivatives have been investigated, indicating potential applications in sensing and imaging. Shi et al. (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, demonstrating their excellent fluorescence in both solution and solid states, which suggests that derivatives like this compound could be explored for similar applications (Shi et al., 2017).
GPR35 Agonist Potential
The compound has been linked to the G protein-coupled receptor GPR35. Thimm et al. (2013) developed a potent and selective GPR35 agonist, providing a foundational understanding of the receptor's binding and activity. This suggests potential pharmacological applications for this compound in targeting GPR35 for therapeutic purposes (Thimm et al., 2013).
Synthetic Applications
The synthetic versatility of chromene derivatives has been demonstrated through various chemical reactions. Bacchi et al. (2005) reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield chromene derivatives. This research outlines methodologies that could be applied to synthesize and modify compounds like this compound, enhancing its utility in chemical synthesis (Bacchi et al., 2005).
Alzheimer's Disease Research
The potential therapeutic applications of chromene derivatives in Alzheimer's disease have been explored. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated their anti-ChE activity. One compound demonstrated significant neuroprotective effects and anti-acetylcholinesterase activity, suggesting that similar compounds, including this compound, could be further investigated for their potential in treating neurodegenerative diseases (Saeedi et al., 2017).
properties
IUPAC Name |
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)14-10-12-9-13(23-6)7-8-15(12)24-17(14)22/h7-10H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBFTLFELBUTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)
![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)
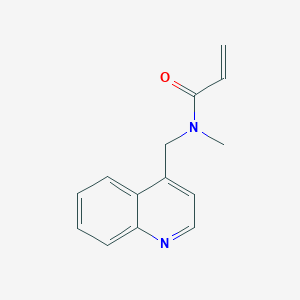
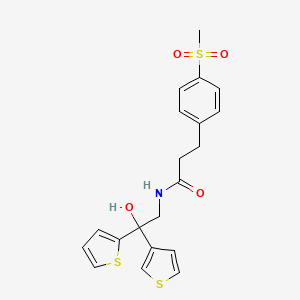
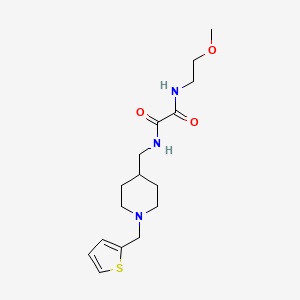


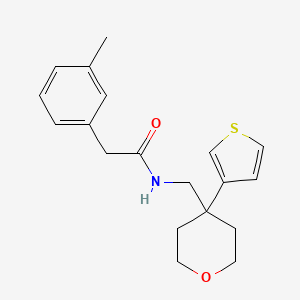
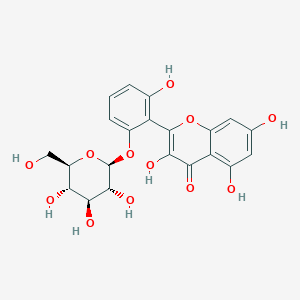
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
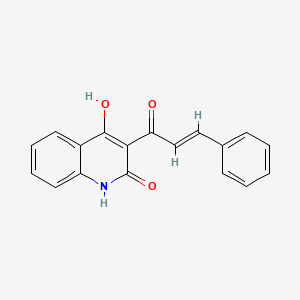

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)